4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride
Overview
Description
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O2S. It is a white solid with a molecular weight of 257.14 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride typically involves the reaction of thiazolo[5,4-c]pyridine-2-carboxylic acid with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: This compound shares a similar core structure but with a methyl group at the 5-position.
Thiazolo[5,4-c]pyridine-2-carboxylic acid: This compound lacks the tetrahydro and dihydrochloride modifications.
Uniqueness
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride is unique due to its specific structural features, such as the tetrahydro ring and the dihydrochloride salt form. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S.2ClH/c10-7(11)6-9-4-1-2-8-3-5(4)12-6;;/h8H,1-3H2,(H,10,11);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLDKPXYOMGCRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)C(=O)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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